Journal Name:Global Challenges
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Global Challenges ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1007/s00128-023-03760-2
Pioneer habitat-adapted bermudagrass is prevalent in the water-level-fluctuating zone of the Three Gorges Reservoir area. This study was performed to explore the response characteristics of dissolved organic matter (DOM) qualities to bermudagrass decomposition and their regulation in the distribution and release of mercury (Hg) and methylmercury (MeHg) in the soil-water system. Compared to the control, the bermudagrass decomposition resulted in a great increase in the protein-like components in the water in the initial stages (p < 0.01), but it also greatly reduced the humification degree of water DOM (p < 0.01). However, it accelerated the consumption of protein-like components, the humification rate, and the synthesis of humic-like DOM in the water over time. This changing pattern of the DOM qualities resulted in an initial elevation and a subsequent great decrease in the dissolved Hg and MeHg concentrations in the pore water, which ultimately reduced their release levels into the overlying water by 26.50% and 54.42%, respectively, compared to the control. Our results indicate the potential inhibitory effects of short-term bermudagrass decomposition caused by flooding and how decomposition affects the release of total Hg and MeHg by shaping the DOM qualities, and they have implications for similar aquatic systems in which herbaceous plants are frequently decomposed after submergence.
Global Challenges ( IF 0 ) Pub Date: 2023-04-24 , DOI: 10.1007/s00128-023-03712-w
This field study explored safe rice production in Cd-contaminated red paddy soil by application of the combined Si-/Se- containing foliar inhibitors (Si or Se) and the mixture amendments of quicklime (Q), polyacrylamide (A), or/and sepiolite (S) at low (1) and high (2) application rates. The results showed that all treatments increased soil pH and decreased total P and soil organic matter (excluding QSe2). With the increasing application rates, QAS significantly decreased the available Cd because of the enhanced stabilization, while QSi and QSe significantly increased the available Cd because of the inhibited plant uptake. After remediation, QA1, QSi2, and QSe2 most effectively decreased the uptake Cd by rice to meet the threshold of National Food Safety Standard of China. The treatments excluding Q1, QA1, QSi1, and QSi2 did not dramatically change the bacterial community structure in soil. Collectively, QSe2 was recommended for remediating Cd-contaminated red paddy soil.
Global Challenges ( IF 0 ) Pub Date: 2023-05-23 , DOI: 10.1007/s00128-023-03736-2
Serpentine soils containing high levels of nickel and other metals are particularly preferred by some plants that accumulate nickel in their bodies. In this study, the Ni, Co, and Cr accumulation capacities of A. murale grown in Guleman’s serpentine soils were measured. In this respect, 12 A. murale and their soils were collected from the mining site and surroundings. Afterwards, the collected samples were measured in order to evaluate the translocation and accumulation amounts of Ni, Cr, and Co. For that, soil and plant samples were analyzed using inductively coupled plasma mass spectroscopy (ICP-MS). The mean Ni concentrations in the soil, roots, and shoots of A. murale were measured as 2475, 7384, and 7694 mg/kg, respectively. The mean Cr concentrations in the soil, roots, and shoots of A. murale were measured as 742, 33, and 8.4 mg/kg while the mean Co concentrations of A. murale in the soil, roots, and shoots were 166, 10.2, and 23.5 mg/kg, respectively. Then, ECR and ECS values were calculated for Ni, Co, and Cr. The results indicated that A. murale grown in Guleman’s serpentine soils may be helpful for the rehabilitation studies of mining soils contaminated by Ni and can be utilized for phytoextraction.
Global Challenges ( IF 0 ) Pub Date: 2023-04-22 , DOI: 10.1007/s00128-023-03718-4
A new artemisinin sustained-release particle (ASP) was developed that significantly inhibits Microcystis aeruginosa (M. aeruginosa) growth. The physical and chemical properties of ASPs were characterized using scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), differential scanning calorimetry, and thermogravimetry (DSC-TG). The results demonstrated that ASPs are thermally stable and have sustained-release properties. On the sixth day, the ASPs (0.2 g L−1) inhibited M. aeruginosa with an inhibition rate (IR) greater than 70%. Additionally, ASPs inhibited M. aeruginosa without increasing microcystin-LR release (MC-LR). This research offers a novel approach to the management of cyanobacterial blooms.
Global Challenges ( IF 0 ) Pub Date: 2023-06-14 , DOI: 10.1007/s00128-023-03755-z
Many studies have focused on mercury (Hg) accumulation in both aquatic and terrestrial organisms, but the effects of aquatic Hg on terrestrial organisms have rarely been documented. Here we report the accumulation of Hg in two species of spiders, Argiope bruennichi, inhabiting paddy fields, and Nephila clavata, inhabiting small forests in the riparian zones of two hydroelectric reservoirs in Guiyang, southwest China. The mean concentration of total mercury (THg) was higher in N. clavata (0.38 mg kg−1) than in A. bruennichi (0.20 mg kg−1). The monthly average THg in N. clavata, collected consecutively from May to October, and the highest values for THg in June (1.2 mg kg−1) could be related to the emergence of aquatic insects during early summer, suggesting that emerging insects play a crucial role in the accumulation of Hg in riparian spiders. The high values could also be attributable to the different times of spider sampling or individual differences.
Global Challenges ( IF 0 ) Pub Date: 2023-04-01 , DOI: 10.1007/s00128-023-03715-7
Studies on heavy metal toxicity show that toxicity of nanoparticles compared to micro form have hypothesis regarding nanoparticles are more efficient on the oxidative stress. The aim of the study was to compare the toxic effects of nano and micro particles of Al2O3 and tissue differences on oxidative stress using model organism Galleria mellonella larvae. The study presented that Al2O3 NPs increased the antioxidant enzyme activities in the fat body of larvae, whereas Al2O3 MPs increased the enzyme activities in the midgut of larvae. In conclusion, heavy metal toxicity depends on the particle size, as well as tissue differences.
Global Challenges ( IF 0 ) Pub Date: 2023-04-07 , DOI: 10.1007/s00128-023-03721-9
In this study, we examine markers of oxidative stress in the tetra Hyphessobrycon luetkenii collected from two locations in the copper contaminated João Dias creek (southern Brazil). Also, specimens were translocated from a clean reference section of the creek to a polluted stretch and vice-versa. Fish were held at in submerged cages for 96 h and then sacrificed. Nuclear abnormalities in erythrocytes and total antioxidant capacity, lipid peroxidation and protein carbonylation in gills, brain, liver and muscle displayed similar trends in both groups. Lipid peroxidation increased in all tissues of individuals translocated to the polluted site but only in liver and muscle of those translocated to the reference site. Increased protein carbonylation was also observed in gills of individuals translocated to the reference location. These results suggest similar oxidative stress among fish from the reference and polluted locations and that long-term metals exposure may require adaptations toward oxidative stress responses.
Global Challenges ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1007/s00128-023-03769-7
The current study assessed the harmful effects of Atrazine (ATZ) herbicide on haematology and biochemistry of the freshwater fish Ctenopharyngodon idella, a commercially significant fish in Pakistan. C. idella (13 ± 8.4 cm; 132 ± 5.6 g) was exposed to graded levels of ATZ, and its 96-hour LC50 value at 25°C was calculated to be 150.5 µl/L. After exposure to ATZ, fish displayed rapid movements, a loss of balance in position and equilibrium, anxious swimming patterns, colour changes, and increased mucous production. The MCHC, MCH, RBCs, and Hb in C. idella decreased significantly (P < 0.05), whereas the MCV, Ht, and WBCs were significantly increased (P < 0.05). At different time intervals (24, 48, 72, and 96 h) following ATZ administration (50, 100, 150, and 200 µl/L), biochemical analysis significantly decreased (P < 0.05) triglyceride, total protein, cholesterol, and albumin levels, whereas glucose levels significantly increased (P < 0.05). We concluded that ATZ is toxic to C. idella, altering their haematology and blood biochemistry even after only a brief exposure.
Global Challenges ( IF 0 ) Pub Date: 2023-04-12 , DOI: 10.1007/s00128-023-03714-8
The current study was performed to explore potential toxic effect of nickel oxide nanoparticles (NiO NPs) on muscle tissue of catfish, Heteropneustes fossilis. Fishes were exposed to different concentrations of NiO NPs (12 mg/L, 24 mg/L, 36 mg/L and 48 mg/L) for a period of 14 days. Results revealed that NiO NPs caused significant increase in Ni accumulation, metallothionein content, lipid peroxidation and activity of different antioxidant enzymes (catalase, glutathione s transferase and glutathione reductase) while decrease in activity of superoxide dismutase (p < 0.05). Data also reported induction of Na+/K+ ATPase activity initially and then its decrease in concentration dependent manner. Fourier transform infrared spectroscopy revealed shift and changes in spectra of muscle of NiO NPs treated fishes. Fluctuations in activity of aspartate amino transferase, alanine amino transferase and alkaline phosphatase were also noticed. Nutritional contents like protein, lipid, and moisture significantly reduced while glucose and ash percent increased.
Global Challenges ( IF 0 ) Pub Date: 2023-04-12 , DOI: 10.1007/s00128-023-03719-3
The current study aimed to assess how high concentrations of ozone (O3) and suspended particulate matter (SPM) alter biochemical properties of high yielding wheat cultivars (i.e., HD3086 and HD2967) grown under 10 km radius in 8 villages, located around Thermal Power Plant (TPP), Auraiya, Uttar Pradesh, India. Significant foliar damage was brought on by O3 and SPM exposure in both wheat cultivars and noted for consecutive 2 years as per emission patterns, air movement and biochemical defense capabilities. The detected air pollutants at the chosen experimental site ranged from 34 to 46 ppb O3 and 139–189 µg/m3 SPM. Range of biochemical parameter for both cultivars are as pH 6.6–7.1, relative water content (RWC) 44–62%, chlorophyll 0.23–0.35 mg/g, ascorbic acid (AA) 54–68 mg/g and air pollution tolerance index (APTI) 47–72. It has been observed that SPM deposition had a meaningful impact (P-value = 0.05) on the chlorophyll, pH, RWC and APTI.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |